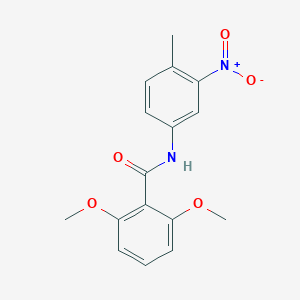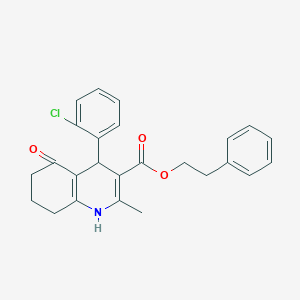
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is a heterocyclic compound that features a thiazole ring, a biphenyl group, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, where the thiazole derivative reacts with a chlorophenyl acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the biphenyl or chlorophenyl rings, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, biphenyl, and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated derivatives and strong nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole, biphenyl, and chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It is investigated for its potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a biphenyl group.
2,4-Disubstituted Thiazoles: Various thiazole derivatives with different substituents at positions 2 and 4.
Uniqueness
N-(4-BIPHENYL-4-YL-1,3-THIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of a biphenyl group, a thiazole ring, and a chlorophenyl group, which may confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C23H17ClN2OS |
|---|---|
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H17ClN2OS/c24-20-12-6-16(7-13-20)14-22(27)26-23-25-21(15-28-23)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h1-13,15H,14H2,(H,25,26,27) |
Clave InChI |
FXTKZBPJWZIDKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Methyl-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B333533.png)
![Isopropyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B333534.png)


![5-(4-bromophenyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333545.png)


![5-(4-bromophenyl)-3-chloro-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333549.png)



